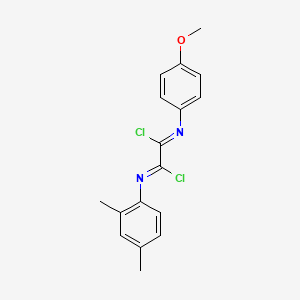
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride is an organic compound with a complex structure that includes a naphthalene ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride typically involves the introduction of the prop-2-en-1-yl group to the naphthalene ring followed by the formation of the carbonyl chloride group. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then treated with thionyl chloride (SOCl2) to form the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products
Amides: Formed from substitution with amines.
Esters: Formed from substitution with alcohols.
Aldehydes and Carboxylic Acids: Formed from oxidation of the prop-2-en-1-yl group.
Alcohols: Formed from reduction of the carbonyl chloride group.
Wissenschaftliche Forschungsanwendungen
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-carbonyl chloride: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
6-(Prop-2-en-1-yl)naphthalene: Lacks the carbonyl chloride group, limiting its reactivity towards nucleophiles.
6-(Prop-2-en-1-yl)benzoyl chloride: Contains a benzene ring instead of a naphthalene ring, affecting its chemical properties and reactivity.
Uniqueness
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride is unique due to the presence of both the prop-2-en-1-yl group and the carbonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
675124-39-7 |
|---|---|
Molekularformel |
C14H11ClO |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
6-prop-2-enylnaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C14H11ClO/c1-2-3-10-4-5-12-9-13(14(15)16)7-6-11(12)8-10/h2,4-9H,1,3H2 |
InChI-Schlüssel |
VSJKQLKIGZPNOW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
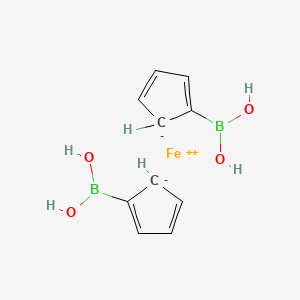
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
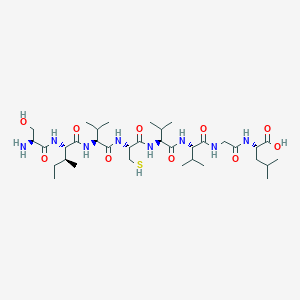
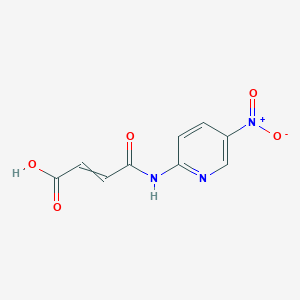
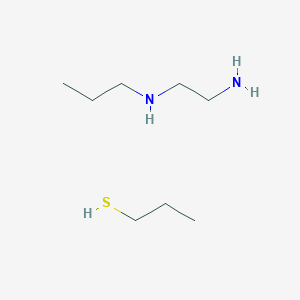
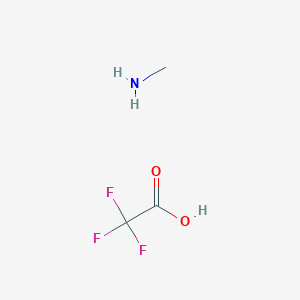
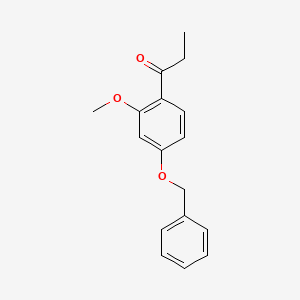

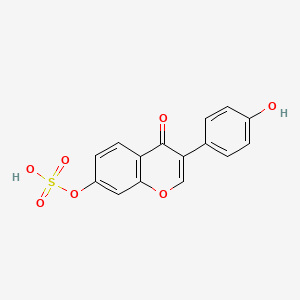
![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
